molecular formula C20H20ClN3O4S B2436590 3-(3-Chlorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189974-95-5

3-(3-Chlorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2436590
CAS No.: 1189974-95-5
M. Wt: 433.91
InChI Key: MVCWGKGLXVRUHH-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a triazaspiro[4.5]dec-3-en-2-one core structure, substituted with a 3-chlorophenyl group and a 4-methoxyphenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the triazaspiro[4.5]dec-3-en-2-one core. This can be achieved through a cyclization reaction involving appropriate precursors. The 3-chlorophenyl and 4-methoxyphenylsulfonyl groups are then introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, potentially leading to new compounds with different properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly for conditions related to inflammation or oxidative stress.

Industry

In industry, this compound might find applications in the development of new materials or as a component in chemical processes. Its stability and reactivity make it suitable for various industrial uses.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)propionic acid

  • 4-Methoxybenzenesulfonic acid

  • Triazaspiro[4.5]dec-3-en-2-one derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups and core structure. While similar compounds may share some structural features, the presence of both the 3-chlorophenyl and 4-methoxyphenylsulfonyl groups in this particular arrangement sets it apart.

Biological Activity

The compound 3-(3-Chlorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21_{21}H22_{22}ClN3_3O5_5S
  • Molecular Weight : 463.9 g/mol
  • CAS Number : 1185171-93-0

Anticancer Potential

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated selective cytotoxicity against melanoma cells, highlighting the potential of triazole derivatives in cancer therapy. The compound was shown to induce cell cycle arrest and decrease melanin production in human melanoma cells, suggesting its utility as a novel chemotherapeutic agent .

The biological activity of the compound may be attributed to its ability to interact with specific cellular targets:

  • Cell Cycle Arrest : The compound has been observed to induce G1 phase arrest in cancer cells, which is crucial for inhibiting cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have shown that ROS generation plays a significant role in their anticancer effects, leading to apoptosis in cancer cells .

Study on Melanoma Cells

In a study investigating the effects of a triazole derivative similar to the target compound, researchers found that it exhibited a selective cytotoxic effect on melanoma cells (VMM917) compared to normal cells. The compound induced cell cycle arrest at the S phase and reduced melanin content significantly. This study underlines the potential application of triazole derivatives in melanoma therapy .

Comparative Analysis with Related Compounds

A comparative analysis was conducted with other compounds containing similar structural motifs:

CompoundActivityIC50 (nM)Mechanism
Compound AAnticancer105Sigma(1) receptor binding
Compound BAntioxidantN/AROS generation
Target CompoundAnticancerN/ACell cycle arrest

Pharmacological Evaluation

The pharmacological evaluation of this compound is essential for understanding its therapeutic potential. Studies utilizing autoradiography and positron emission tomography (PET) have shown that related compounds can effectively bind to specific receptors in the brain, suggesting a multifaceted mechanism of action beyond just direct cytotoxicity .

Properties

IUPAC Name

3-(3-chlorophenyl)-8-(4-methoxyphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-28-16-5-7-17(8-6-16)29(26,27)24-11-9-20(10-12-24)22-18(19(25)23-20)14-3-2-4-15(21)13-14/h2-8,13H,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCWGKGLXVRUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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